Tantalum trichloride

Beschreibung

Eigenschaften

CAS-Nummer |

13569-67-0 |

|---|---|

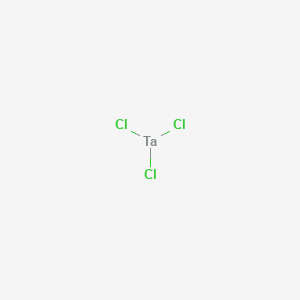

Molekularformel |

Cl3Ta |

Molekulargewicht |

287.3 g/mol |

IUPAC-Name |

trichlorotantalum |

InChI |

InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

UDKRLEXYBPHRQF-UHFFFAOYSA-K |

SMILES |

Cl[Ta](Cl)Cl |

Kanonische SMILES |

Cl[Ta](Cl)Cl |

Andere CAS-Nummern |

13569-67-0 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tantalum Iii Chloride and Its Derivatives

Direct Synthesis Routes for Tantalum(III) Chloride

Direct synthesis methods focus on the reduction of readily available tantalum pentachloride (TaCl₅) or tantalum tetrachloride (TaCl₄) to the desired trivalent state.

Reduction of Higher Oxidation State Tantalum Chlorides

A primary method for preparing tantalum(III) chloride involves the reduction of tantalum(V) chloride with tantalum metal. wikipedia.org This gas-phase reaction is conducted at high temperatures. In a typical procedure, tantalum(V) chloride is heated to 305 °C to vaporize it, and the vapor is then passed over tantalum foil heated to 600 °C. The resulting tantalum(III) chloride is condensed at 365 °C. wikipedia.org Careful control of the condensation temperature is crucial, as condensation at higher temperatures can lead to the formation of non-stoichiometric tantalum chlorides like TaCl₂.₅. wikipedia.org

Tantalum(III) chloride can also be synthesized through the thermal decomposition, or disproportionation, of tantalum(IV) chloride (TaCl₄). wikipedia.org When heated, TaCl₄ decomposes into the more stable TaCl₃ and the more volatile TaCl₅. wikipedia.org By carefully removing the volatile tantalum(V) chloride through vaporization, solid tantalum(III) chloride can be isolated. wikipedia.org This method leverages the differing volatilities of the tantalum chlorides for separation.

Prolonged heating of tantalum(V) chloride with aluminum chloride (AlCl₃) at temperatures between 350–400°C provides another route to tantalum(III) chloride. In this process, aluminum serves as a reductant in the presence of anhydrous AlCl₃.

Low-valent tantalum species, including tantalum(III) chloride derivatives, are frequently generated in situ by reducing tantalum(V) chloride with various reducing agents. This approach is particularly common for the synthesis of tantalum(III) complexes with stabilizing ligands.

Zinc powder is a widely used reducing agent for this purpose. researchgate.netacs.org The reduction of TaCl₅ with zinc is often carried out in solvents like 1,2-dimethoxyethane (B42094) (DME) and toluene (B28343) to generate reactive tantalum-alkyne or tantalum-imine complexes. researchgate.netacs.org For instance, the treatment of N-(benzylidene)benzylamine with low-valent tantalum derived from TaCl₅ and zinc in DME and toluene yields the tantalum-imine complex TaCl₃(dme)(PhCH=NCH₂Ph). acs.org Similarly, tantalum-alkyne complexes can be formed from the reaction of TaCl₅ and zinc in the presence of various alkynes. researchgate.net

Magnesium turnings are another effective reducing agent for the in situ formation of tantalum(III) chloride complexes. niscpr.res.insciforum.net The reduction of TaCl₅ with magnesium is often employed in the presence of phosphine (B1218219) ligands to synthesize stable Ta(III)-phosphine complexes. niscpr.res.in For example, a series of bis(diphenylphosphino)alkane complexes of tantalum(III) chloride, with the general formula Ta₂Cl₆[Ph₂P(CH₂)n PPh₂] (where n = 1 to 6), have been synthesized by reacting TaCl₅ with the corresponding phosphine ligand and using magnesium turnings or zinc powder as the reductant in dichloromethane. niscpr.res.in The reaction is typically stirred for an extended period (e.g., 36 hours) to ensure completion. niscpr.res.in

| Reducing Agent | Ligand/Substrate | Solvent(s) | Resulting Product Type |

| Zinc (Zn) | Alkynes, Imines | DME, Toluene | In situ Tantalum-alkyne/imine complexes |

| Magnesium (Mg) | Bis(diphenylphosphino)alkanes | Dichloromethane | Tantalum(III) chloride-phosphine complexes |

"Salt-Free Reduction" Approaches to Tantalum(III) Chloride Complexes

"Salt-free reduction" methods offer an alternative to traditional reductions that use metals, thereby avoiding the formation of metal halide byproducts that can complicate product purification. These methods typically employ organosilicon compounds as reducing agents.

One such approach involves the reduction of a toluene solution of TaCl₅ with 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene in the presence of ethylene (B1197577). wikipedia.org This reaction produces a complex of TaCl₃, along with volatile byproducts that are easily removed. wikipedia.org Another example is the use of 1,4-disilyl-cyclohexadiene to reduce TaCl₅, yielding a TaCl₃ complex. wikipedia.org These methods are valued for producing cleaner reaction mixtures and simplifying the isolation of the desired tantalum(III) complexes. researchgate.net

Precursor Chemistry for Tantalum(III) Chloride-Containing Complexes

The synthesis of tantalum(III) chloride and its derivatives often begins with the more common and stable tantalum(V) chloride (TaCl₅). The conversion of TaCl₅ to Ta(III) species is a critical step that involves reduction, a process that decreases the oxidation state of the tantalum metal center. This reduction is typically carried out in the presence of various ligands, which stabilize the resulting Ta(III) center and lead to the formation of a diverse array of tantalum(III) chloride-containing complexes.

Derivation from Tantalum(V) Chloride Precursors in Complex Synthesis

The reduction of tantalum(V) chloride is a fundamental and widely employed strategy for accessing tantalum(III) chloride complexes. This process can be achieved using a variety of reducing agents, ranging from elemental metals to organometallic reagents. The choice of reductant and the reaction conditions, including solvent and temperature, as well as the nature of the co-ligands present, significantly influence the identity and structure of the final Ta(III) product.

A common approach involves the use of metals such as zinc or magnesium as the reducing agent. For instance, low-valent tantalum species can be generated in situ by the reduction of TaCl₅ with zinc powder. These reactive intermediates can then be trapped by suitable ligands, such as alkynes, to form stable Ta(III) complexes. This method has been successfully used to synthesize a series of tantalum-alkyne complexes. acs.org Similarly, magnesium turnings have been employed to reduce TaCl₅ in the presence of thioether ligands to yield dinuclear Ta(III) complexes. soton.ac.uk

Another effective method is the "salt-free reduction" of a toluene solution of TaCl₅ using reagents like 1,4-disilyl-cyclohexadiene, which produces a TaCl₃ complex in the presence of ethylene. wikipedia.org Sodium amalgam has also been utilized for the two-electron reduction of TaCl₅ in the presence of trimethylphosphine (B1194731), leading to the formation of a mononuclear Ta(III) phosphine complex.

The disproportionation of tantalum(IV) chloride (TaCl₄), which itself can be prepared by reducing TaCl₅, also serves as a route to tantalum(III) chloride. Upon heating, TaCl₄ can decompose to yield TaCl₃ and the more volatile TaCl₅. wikipedia.org

The following tables summarize the detailed research findings for the synthesis of various tantalum(III) chloride complexes derived from tantalum(V) chloride precursors.

Table 1: Synthesis of Tantalum(III)-Alkyne Complexes via Reduction of TaCl₅

| Alkyne | Reducing Agent | Solvent(s) | Ligand | Resulting Ta(III) Complex | Reference |

| 3-Hexyne (B1328910) | Zinc Powder | Toluene, DME | 1,2-Dimethoxyethane (DME) | TaCl₃(EtC≡CEt)(dme) | acs.org |

| 1-Phenyl-1-propyne | Zinc Powder | Toluene, DME | 1,2-Dimethoxyethane (DME) | TaCl₃(PhC≡CMe)(dme) | acs.org |

| Diphenylacetylene | Zinc Powder | Toluene, DME | 1,2-Dimethoxyethane (DME) | TaCl₃(PhC≡CPh)(dme) | acs.org |

| 3-Hexyne | Zinc Powder | Toluene, DME then Pyridine (B92270) | Pyridine | TaCl₃(EtC≡CEt)(py)₂ | acs.org |

| 3-Hexyne | Zinc Powder | Toluene, DME then Bipyridine | Bipyridine | TaCl₃(EtC≡CEt)(bipy) | acs.org |

| 3-Hexyne | Zinc Powder | Toluene, DME then TMEDA | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | TaCl₃(EtC≡CEt)(tmeda) | acs.org |

Table 2: Synthesis of Tantalum(III)-Thioether and -Phosphine Complexes via Reduction of TaCl₅

| Ligand | Reducing Agent | Solvent(s) | Resulting Ta(III) Complex | Yield | Reference |

| Dimethyl sulfide (B99878) (Me₂S) | Magnesium | Toluene, Diethyl ether | Ta₂Cl₆(SMe₂)₃ | 36% | soton.ac.uk |

| Bis(diphenylphosphino)methane (dppm) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)PPH₂] | 75% | niscpr.res.in |

| Bis(diphenylphosphino)ethane (dppe) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)₂PPh₂] | - | niscpr.res.in |

| Bis(diphenylphosphino)propane (dppp) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)₃PPh₂] | - | niscpr.res.in |

| Bis(diphenylphosphino)butane (dppb) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)₄PPh₂] | - | niscpr.res.in |

| Bis(diphenylphosphino)pentane (dpppent) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)₅PPh₂] | - | niscpr.res.in |

| Bis(diphenylphosphino)hexane (dpph) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂P(CH₂)₆PPh₂] | - | niscpr.res.in |

| cis-Bis(diphenylphosphino)ethylene (dppen) | Magnesium/Zinc | Dichloromethane | Ta₂Cl₆[Ph₂PCH=CHPPh₂] | - | niscpr.res.in |

| Trimethylphosphine (PMe₃) | Sodium Amalgam | - | TaCl₃(PMe₃)₃ | 80% | mit.edu |

Structural Elucidation and Bonding Characteristics of Tantalum Iii Chloride Systems

Stoichiometry and Compositional Variability in Tantalum(III) Chloride

Tantalum(III) chloride, also known as tantalum trichloride (B1173362), is a notable example of a non-stoichiometric compound. Its chemical formula is often represented as TaCl₃, but in reality, its composition can vary. Research has shown that the compound exists over a compositional range from approximately TaCl₂.₉ to TaCl₃.₁ wikipedia.orgwikiwand.com. This variability is a key characteristic of tantalum(III) chloride and is attributed to the complex cluster chemistry inherent to the compound. The formation of tantalum(III) chloride can be achieved through the reduction of tantalum(V) chloride with tantalum metal at elevated temperatures wikipedia.org. Specifically, this process involves heating tantalum(V) chloride to 305 °C, passing the resulting vapor over tantalum foil at 600 °C, and then condensing the trichloride product at 365 °C wikipedia.org. It is crucial to control the condensation temperature, as higher temperatures can lead to the deposition of TaCl₂.₅ instead wikipedia.org. Another method for preparing tantalum trichloride is through the thermal decomposition of tantalum(IV) chloride, where the more volatile tantalum(V) chloride is removed wikipedia.org.

Cluster Chemistry and Polymeric Structures

The chemistry of tantalum(III) chloride is dominated by the formation of metal-metal bonded clusters. These clusters are polynuclear complexes, meaning they contain three or more metal atoms linked by direct metal-metal bonds, and are coordinated by ligands to form polyhedral frameworks libretexts.org. The tendency of tantalum to form such clusters is a well-documented aspect of its chemistry, particularly in its lower oxidation states libretexts.orgacademie-sciences.fr.

A significant feature of tantalum(III) chloride chemistry is the formation of hexanuclear, octahedral clusters. These clusters consist of an octahedron of six tantalum atoms.

[Ta₆Cl₁₈]⁴⁻ and [Ta₆Cl₁₈]²⁻ : These anionic clusters are well-characterized examples of tantalum's cluster chemistry. The [Ta₆Cl₁₈]⁴⁻ anion is a known species containing tantalum in the +3 oxidation state wikipedia.orgwikiwand.com. The structure of these edge-capped octahedral clusters involves a Ta₆ core where the 12 edges of the octahedron are bridged by chloride ligands, and each of the six tantalum atoms is also coordinated to a terminal chloride ligand, resulting in the formula [Ta₆Cl₁₂]Cl₆⁴⁻ wikipedia.orgwikiwand.com. The [Ta₆Cl₁₈]²⁻ anion is another example of such a cluster wikipedia.orgwikiwand.com.

Ta₆Cl₁₄ : This neutral cluster, often found as a hydrate, Ta₆Cl₁₄₄, is another important example of tantalum(III) chloride's tendency to form stable octahedral clusters wikipedia.orgwikiwand.com. The structure of Ta₆Cl₁₄ is based on an octahedral Ta₆ core libretexts.org. The dissolution of compounds like [(Ta₆Cl₁₂)(H₂O)₄]Cl₂·4H₂O in aliphatic alcohols leads to the exchange of water molecules and terminal halides with alcohol molecules, forming crystalline clusters with the general formula [Ta₆Cl₁₂(ROH)₆]X₂ capes.gov.br.

The table below summarizes key information about these representative tantalum(III) chloride clusters.

| Cluster Formula | Tantalum Oxidation State | Structural Features |

| [Ta₆Cl₁₈]⁴⁻ | +3 | Anionic, octahedral Ta₆ core, edge-capped with Cl⁻ ligands wikipedia.orgwikiwand.com. |

| Ta₆Cl₁₄ | +2.33 | Neutral, often hydrated as Ta₆Cl₁₄₄, based on an octahedral Ta₆ core wikipedia.orgwikiwand.comlibretexts.org. |

| [Ta₆Cl₁₈]²⁻ | +2.67 | Anionic, edge-capped octahedral Ta₆ cluster wikipedia.orgwikiwand.com. |

The solid-state structure of tantalum(III) chloride is not a simple monomeric TaCl₃ unit but rather a complex polymeric architecture. This is supported by the existence of discrete trinuclear complexes of niobium and tantalum that are related to the local structure in niobium chloride, Nb₃Cl₈, suggesting a similar tendency for tantalum halides to form extended structures through shared ligands acs.org. The formation of polymeric structures is a common feature in the coordination chemistry of metal halides, where bridging halide ions link metal centers into one-, two-, or three-dimensional networks researchgate.netresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netrsc.org. In the case of tantalum(III) chloride, the non-stoichiometry itself points towards a complex, likely polymeric, solid-state structure where variations in the chloride-to-tantalum ratio can be accommodated by different bridging modes and the presence of various cluster units. The synthesis of a polymeric dinitrogen complex, [TaCl₃(P(bz)₃)(THF)]₂ (μ-N₂), further illustrates the ability of tantalum(III) chloride to participate in the formation of extended, bridged structures acs.org.

Tantalum(V) chloride (TaCl₅) serves as a versatile starting material for the synthesis of more complex, edge-bridged octahedral M₆ cluster compounds sigmaaldrich.comscientificlabs.co.ukchemicalbook.comsamaterials.com. These syntheses typically involve the reduction of TaCl₅ in the presence of other metals. A notable example is the formation of CsErTa₆Cl₁₈, which is an edge-bridged octahedral M₆ cluster compound sigmaaldrich.comscientificlabs.co.uk. The synthesis of such compounds highlights the utility of TaCl₅ in accessing complex cluster architectures that incorporate tantalum.

The organometallic chemistry of tantalum also features a rich variety of tri- and polynuclear clusters. A significant class of these are the cubane-type sulfido clusters. Research has shown that the thermolysis of [CpTaCl₄] (where Cp is η⁵-C₅Me₅) with a thioborate ligand like Li[BH₂S₃] leads to the formation of trimetallic clusters such as [(Cp*Ta)₃(μ-S)₃(μ₃-S)₃B(R)] (where R can be H, SH, or Cl) acs.orgresearcher.lifenih.govresearchgate.net. These clusters are described as having a cubane-like structure with one vertex missing acs.orgresearcher.lifenih.govresearchgate.net.

In addition to these, a tetrametallic sulfido cluster, [(Cp*Ta)₄(μ-S)₆(μ₃-S)(μ₄-O)], with an adamantane-like core structure has also been synthesized from the same reaction acs.orgresearcher.lifenih.gov. The formation of these complex organometallic clusters underscores the versatility of tantalum in forming diverse polynuclear architectures. The table below details some of these organometallic tantalum clusters.

| Cluster Formula | Key Structural Feature | Precursor |

| [(CpTa)₃(μ-S)₃(μ₃-S)₃B(R)] (R = H, SH, Cl) | Cubane-type with a missing vertex acs.orgresearcher.lifenih.govresearchgate.net. | [CpTaCl₄] and Li[BH₂S₃] acs.orgresearcher.lifenih.govresearchgate.net. |

| [(CpTa)₄(μ-S)₆(μ₃-S)(μ₄-O)] | Adamantane-like core acs.orgresearcher.lifenih.gov. | [CpTaCl₄] and Li[BH₂S₃] acs.orgresearcher.lifenih.gov. |

| [(CpTa)₃(μ-Se)₃(μ₃-Se)₃B(H)] | Selenium analogue of the cubane-type sulfido cluster acs.orgresearcher.lifenih.gov. | [CpTaCl₄] and Li[BH₂Se₃] acs.orgresearcher.lifenih.gov. |

Recent research has explored the synthesis of low-valent tantalum/gold clusters, which represent a newer area of tantalum cluster chemistry. A carbonyl-free metal-metal salt metathesis protocol has been developed to access these heterobimetallic clusters rsc.org. The reaction between [Ta(naphthalene)₃]⁻ and gold(I) synthons results in the formation of a trimetallic monohydride cluster rsc.org. These low-valent Ta/Au clusters are of interest for their potential catalytic applications and for studying the nature of polarized metal-metal bonds rsc.orgumich.edubohrium.comresearchgate.netgoogle.com. The addition of dihydrogen to the trimetallic monohydride cluster can lead to the elimination of gold and the formation of a Ta-μH₂-Au complex, while oxidation or protonation of the cluster can occur while conserving the trimetallic core rsc.org.

Metal-Ligand Coordination Geometries

The coordination environment around the tantalum center is a critical determinant of the physical and chemical properties of its complexes. The geometry is influenced by the oxidation state of the metal, the number of coordinating ligands, and the nature of these ligands. In tantalum chloride systems, various coordination geometries are observed, with octahedral and pentagonal bipyramidal arrangements being particularly significant.

While the focus is on Tantalum(III) chloride, an examination of related Tantalum(V) systems provides valuable structural context. Tantalum(V) sulfide (B99878) trichloride, TaSCl₃, serves as a precursor for various coordination complexes, many of which exhibit a distorted octahedral geometry. The introduction of neutral N- or O-donor ligands to TaSCl₃ leads to the formation of six-coordinate monomeric complexes. soton.ac.uksoton.ac.uk

X-ray crystallographic studies have been performed on a range of these complexes, including [TaSCl₃(1,10-phen)], [TaSCl₃(OPPh₃)₂], and [TaSCl₃{Ph₂P(O)CH₂CH₂P(O)Ph₂}]. soton.ac.uk In these structures, the tantalum atom is at the center of a distorted octahedron. For instance, in complexes with bidentate ligands like 1,10-phenanthroline (B135089) (phen), the geometry is distorted due to the constrained bite angle of the chelating ligand. soton.ac.uk In the case of the hydrolysis product, a dimeric Ta(V) complex, [Cl₂S(1,10-phen)Ta(µ-O)Ta(1,10-phen)SCl₂], the tantalum centers also display distorted octahedral coordination, further influenced by the linear Ta-O-Ta bridge. soton.ac.ukresearchgate.net The distortion is evident in the bond angles, such as the N-Ta-N angle of 71.65(8)° in the dimer, which deviates significantly from the ideal 90° of a perfect octahedron. researchgate.net

Similarly, complexes with thioether ligands, such as [TaSCl₃(MeSCH₂CH₂SMe)], have been synthesized and structurally characterized, confirming the distorted octahedral arrangement around the tantalum center. researchgate.net The synthesis of these compounds typically involves the reaction of TaCl₅ with the appropriate ligand and a sulfur source like S(SiMe₃)₂. soton.ac.ukresearchgate.net

Table 1: Selected Bond Lengths and Angles in a Distorted Octahedral Tantalum(V) Complex Data for [Cl₂S(1,10-phen)Ta(µ-O)Ta(1,10-phen)SCl₂] researchgate.net

| Bond/Angle | Value |

|---|---|

| Ta1A-O1 | 1.88314(12) Å |

| Ta1A-S1A | 2.29(2) Å |

| Ta1A-Cl1 | 2.4275(7) Å |

| Ta1A-N1 | 2.318(2) Å |

| Ta1A-N2 | 2.313(2) Å |

| N2A-Ta1A-N1 | 71.65(8) ° |

| O1A-Ta1A-S1A | 99.3(10) ° |

| Ta1A-O1A-Ta1' | 180.0 ° |

Increasing the coordination number of the tantalum center to seven often results in a pentagonal bipyramidal geometry. This is particularly observed in certain tantalum complexes where the metal center is formally in the +3 or +5 oxidation state. In a dissymmetric dinuclear tantalum complex bridged by two 2-pyridylimido ligands, one of the two tantalum centers is seven-coordinate and adopts a distorted pentagonal bipyramidal geometry. nih.gov This specific tantalum atom is bound to two bridging nitrogen atoms, two chlorine atoms, and two κ²-pyridyl ligands. nih.gov

While many characterized seven-coordinate tantalum complexes feature Ta(V), they provide excellent models for this geometry. rsc.org For example, the structures of [TaCl₃L¹L²] where L¹ and L² are amidinate or ureate ligands, show distorted pentagonal bipyramidal arrangements with two chlorine atoms in the axial positions and the remaining ligands, including one chlorine, occupying the five equatorial positions. rsc.org Similarly, the addition of an isocyanide ligand to a dinuclear Ta-Ni complex can induce a ligand rearrangement, resulting in a formally seven-coordinate Ta center with a pentagonal bipyramidal geometry, where two bridging pyrrolide ligands occupy the axial positions. nih.gov

Table 2: Coordination Geometries in Tantalum Complexes

| Coordination Number | Geometry | Example Complex Type | Oxidation State |

|---|---|---|---|

| 6 | Distorted Octahedral | [TaSCl₃(L-L)] | +5 |

| 7 | Distorted Pentagonal Bipyramidal | [Ta(μ-Npy)₂Cl₄(κ²-py)₂]²⁻ (one Ta center) | +3 / +5 |

| 7 | Pentagonal Bipyramidal | (κ²-NP)ClTa(μ²-NP)₂(μ²-Cl)Ni(CNXylyl) | +3 (formal) |

Electronic Structure and Bonding Analysis

The nature of bonding in tantalum trichloride and its derivatives is complex, involving intricate metal-ligand and, in some cases, metal-metal interactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these electronic features.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of complex systems. scispace.com DFT calculations have been employed to study various tantalum complexes, providing insights that complement experimental data. For instance, DFT has been used to probe the electronic structure and chemical bonding in tantalum trimer clusters (Ta₃⁻), helping to identify the ground state and analyze its molecular orbitals. nih.gov

In the context of tantalum chloride complexes, DFT calculations are used to understand bonding interactions, such as the strength of Ta-arene binding. escholarship.org These computational studies can optimize molecular geometries that are in good agreement with crystallographically determined structures and provide a deeper understanding of the electronic landscape. escholarship.org For example, calculations on ansa-cyclopentadienyl-arene tantalum(III) complexes have revealed that the metal-arene interaction involves a significant π back-donation component from the tantalum center to the arene ligand. acs.org DFT is also applied to larger systems, such as tantalum pentoxide (Ta₂O₅), to derive fundamental properties like the equation of state. osti.gov

A fascinating aspect of lower-valent tantalum chemistry is the formation of direct metal-metal bonds. In several dimeric Ta(III) chloride complexes, the presence of a tantalum-tantalum double bond (Ta=Ta) has been identified. These complexes often have a bioctahedral structure with shared edges or faces.

Dimeric complexes such as Ta₂Cl₆(SMe₂)₃ and Ta₂Cl₆(thiane)₃ feature a double bond between the two tantalum atoms. wikipedia.orgresearchgate.net The existence of this double bond is inferred from the short Ta-Ta distance and the diamagnetism of the compounds. researchgate.net For example, in a tetrameric assembly of dimeric units, the Ta=Ta double-bond distance was determined to be 2.704 (2) Å. researchgate.net In another study of a tantalum alkyne complex, a short Ta-Ta distance of 2.677(1) Å was attributed to a double bond between two Ta(III) centers. sci-hub.se These dinuclear systems are often synthesized via the reduction of Ta(V) precursors in the presence of appropriate ligands. researchgate.net

Table 3: Tantalum-Tantalum Bond Distances in Dimeric Complexes

| Complex Type | Ta-Ta Distance (Å) | Bond Order | Reference |

|---|---|---|---|

| Tetramer of Ta(III) dimers | 2.704(2) | Double | researchgate.net |

| Ta(III) alkyne complex | 2.677(1) | Double | sci-hub.se |

| [Ta(=Npy)Cl₃]n dinuclear anion | 3.1669(9) | None | nih.gov |

The interaction between tantalum and its ligands is not purely ionic but often possesses significant covalent character. This is particularly evident in complexes with soft ligands like arenes. The electronic structure of low-valent tantalum/gold clusters containing naphthalene (B1677914) ligands demonstrates significant Ta-arene covalency. rsc.orgrsc.org This covalency is so strong that it renders the arene ligands resistant to substitution while making them susceptible to functionalization, such as C-H activation. rsc.orgrsc.org

DFT calculations on cationic ansa-(η⁵-cyclopentadienyl,η⁶-arene)tantalum(III) complexes have quantified this interaction, showing a substantial π back-donation component from the filled d-orbitals of the Ta(III) center to the π* orbitals of the arene ring. acs.org This back-bonding is a hallmark of covalent interaction and is crucial for stabilizing the low oxidation state of the metal. The strength of these Ta-arene interactions persists even upon oxidation of the metal center, highlighting the robustness of this covalent bond. rsc.org

Reactivity and Reaction Mechanisms Involving Tantalum Iii Chloride Species

Coordination Chemistry and Ligand Exchange Reactions

The coordination chemistry of tantalum(III) chloride is diverse, involving the formation of adducts with a variety of ligands and undergoing ligand exchange reactions. These reactions are fundamental to the synthesis of more complex tantalum-containing molecules.

Formation of Monomeric and Dimeric Complexes

Tantalum(III) chloride can form both monomeric and dimeric complexes depending on the nature of the coordinating ligand and the reaction conditions. wikipedia.org In its solid state, TaCl3 is believed to have a polymeric structure. However, in the presence of suitable ligands, this structure can be broken down to form discrete molecular complexes.

Dimeric complexes are frequently observed, particularly with bridging ligands. For instance, complexes such as Ta2Cl6(SMe2)3, Ta2Cl6(thiane)3, and Ta2Cl6(thiolane)3 feature a double bond between the two tantalum atoms, two bridging chloride atoms, and a bridging ligand. wikipedia.org Another example of a dimeric complex is Ta2Cl6(SC4H8)3, where SC4H8 is tetrahydrothiophene. wikipedia.org Dinitrogen can also act as a bridging ligand, as seen in complexes like [TaCl3(P(CH2C6H5)3THF]2μ-N2 and [TaCl3THF2]2μ-N2. wikipedia.org

Monomeric complexes of tantalum(III) chloride are also known. For example, the reaction of TaCl3 with certain phosphine (B1218219) ligands can lead to the formation of monomeric species such as Ta(=C-CMe3)(PMe3)2Cl3. wikipedia.org The formation of monomeric versus dimeric structures is influenced by the steric and electronic properties of the ligands involved.

Reactions with Neutral Donor Ligands (e.g., Phosphines, Thioethers, Selenoethers, Telluroethers, N- and O-donors)

Tantalum(III) chloride readily reacts with a variety of neutral donor ligands, leading to the formation of stable coordination complexes. These reactions typically involve the cleavage of the polymeric or dimeric TaCl3 structure and the coordination of the donor ligands to the tantalum center.

With O-donor ligands, such as 1,2-dimethoxyethane (B42094) (DME), TaCl3 forms alkyne complexes of the type TaCl3(R1C≡CR2)(DME). acs.org The DME ligand in these complexes can be subsequently replaced by other ligands, such as pyridine (B92270), to yield complexes like TaCl3(R1C≡CR2)(py)2. acs.org This demonstrates the principle of ligand exchange, where a coordinated ligand is substituted by another. The rates of these exchange reactions can be influenced by the nature of the ligands, with bis(pyridine) complexes showing slower exchange rates than their DME counterparts. researchgate.net

N-donor ligands also form stable complexes with tantalum(III) chloride. Bidentate nitrogen ligands like bipyridine (bipy) and N,N,N',N'-tetramethylethylenediamine (TMEDA) react with tantalum-alkyne complexes to give species such as TaCl3(EtC≡CEt)(bipy) and TaCl3(EtC≡CEt)(tmeda). acs.org The reaction of TaCl3[N(SiMe3)2]2 with other reagents can lead to the formation of imido-complexes, which can further react with neutral donor ligands like pyridine and trimethylphosphine (B1194731) to produce monomeric adducts. rsc.org

Reactions with thioethers, such as dimethyl sulfide (B99878) (SMe2), thiane, and thiolane, typically result in the formation of dimeric complexes with the general formula Ta2Cl6(thioether)3. wikipedia.org These complexes are characterized by a tantalum-tantalum double bond and bridging chloride and thioether ligands. wikipedia.org While less common, selenoether and telluroether complexes can also be formed, although their chemistry is not as extensively explored as that of their thioether analogues.

| Ligand Type | Example Ligand | Complex Formula | Structural Feature | Reference |

|---|---|---|---|---|

| O-donor | 1,2-dimethoxyethane (DME) | TaCl3(R1C≡CR2)(DME) | Monomeric alkyne complex | acs.org |

| N-donor | bipyridine (bipy) | TaCl3(EtC≡CEt)(bipy) | Monomeric alkyne complex | acs.org |

| Thioether | dimethyl sulfide (SMe2) | Ta2Cl6(SMe2)3 | Dimeric, Ta=Ta double bond, bridging ligands | wikipedia.org |

| Phosphine | P(CH2C6H5)3 | [TaCl3(P(CH2C6H5)3THF]2μ-N2 | Dimeric, bridging dinitrogen | wikipedia.org |

Chloride Displacement Reactions to Form Oxychlorides and Alkoxides

While much of the literature on the formation of tantalum oxychlorides and alkoxides starts from tantalum(V) chloride (TaCl5), these reactions often proceed through the reduction of Ta(V) to lower oxidation states, or the principles can be extended to Ta(III) chemistry. The displacement of chloride ligands by oxygen-containing functionalities is a key transformation.

Tantalum oxychlorides, such as TaOCl3, can be formed through the hydrolysis of tantalum chlorides. wikipedia.org For instance, the reaction of TaCl5 with water leads to the formation of a strongly bonded six-coordinated tantalum complex, which can then eliminate HCl to form TaOCl3. acs.org Although this reaction starts with TaCl5, the formation of oxychloride species is a relevant pathway for tantalum chlorides in general when exposed to oxygen sources.

The synthesis of tantalum alkoxides from tantalum chlorides involves the reaction with alcohols. The reaction of TaCl5 with alcohols like ethanol (B145695) results in the displacement of chloride ligands and the formation of Ta-O bonds, with the elimination of hydrogen chloride. wikipedia.org For example, the reaction with three equivalents of ethanol yields TaCl2(OEt)3. wikipedia.org By using a base such as ammonia (B1221849) to accept the HCl produced, all five chloride ligands can be displaced to form Ta(OEt)5. wikipedia.org Similarly, lithium methoxide (B1231860) can be used to form methoxy (B1213986) derivatives. wikipedia.org These reactions highlight the susceptibility of the Ta-Cl bond to nucleophilic attack by alkoxide or alcohol moieties, a reactivity that is also characteristic of TaCl3.

Redox Chemistry and Low-Valent Tantalum Mediated Transformations

The redox chemistry of tantalum(III) chloride is central to its utility in synthesis, particularly in the generation of highly reactive low-valent tantalum species that can mediate a variety of chemical transformations.

Generation of Reactive Low-Valent Tantalum Intermediates

Tantalum(III) chloride itself is a low-valent tantalum species, but it can be further reduced to generate even more reactive intermediates. The reduction of higher-valent tantalum halides is a common method for accessing these species. For example, TaCl5 can be reduced by metallic magnesium to form tantalum(III) chloride. sciforum.net This TaCl3 can then act as a precursor for further transformations. The "salt-free reduction" of a toluene (B28343) solution of TaCl5 with 1,4-disilyl-cyclohexadiene in the presence of ethylene (B1197577) also produces a complex of TaCl3. wikipedia.org

These low-valent tantalum species are highly reactive and can activate otherwise unreactive molecules. nih.gov The generation of these intermediates is often performed in situ, and they are immediately used in subsequent reactions. For instance, the reduction of TaCl5 with zinc powder in the presence of an alkyne and a donor ligand like DME leads to the formation of a Ta(III)-alkyne complex. acs.org These low-valent species are key to the oxidative coupling reactions discussed in the next section.

| Starting Material | Reducing Agent | Generated Species | Reference |

|---|---|---|---|

| TaCl5 | Magnesium (Mg) | Tantalum(III) chloride | sciforum.net |

| TaCl5 | 1,4-disilyl-cyclohexadiene | TaCl3 complex | wikipedia.org |

| TaCl5 | Zinc (Zn) powder | Ta(III)-alkyne complex | acs.org |

Oxidative Coupling Reactions (e.g., Acetylene Dimerization, Tantalacyclopentadiene Formation)

Low-valent tantalum species, often generated in situ from TaCl3 or its precursors, are effective mediators of oxidative coupling reactions. A prominent example is the dimerization of alkynes. The process is believed to be initiated by TaCl3, which is formed from the reduction of TaCl5 by magnesium. sciforum.net The oxidative coupling of two alkyne molecules on the low-valent tantalum center leads to the formation of a tantalacyclopentadiene intermediate. sciforum.netsciforum.net This metallacycle can then undergo further reactions. For example, transmetalation with EtAlCl2 can form an aluminacyclopentadiene, which upon hydrolysis yields a tetraalkyl-substituted butadiene derivative. sciforum.net

The formation of tantalacyclopentadienes is a key step in these transformations. The reaction of dinuclear tantalum-alkyne complexes, derived from mononuclear Ta(III)-alkyne precursors, can also lead to the formation of dinuclear tantalacyclopentadienes. acs.org The mechanism is thought to involve the coordination of an alkyne to one of the tantalum centers, followed by insertion into the tantalacyclopropene to form a tantalacyclopentadiene. acs.org These reactions showcase the ability of low-valent tantalum to promote the formation of new carbon-carbon bonds, which is a highly valuable transformation in organic synthesis.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Tantalum complexes, including those derived from tantalum trichloride (B1173362), have played a significant role in the development of olefin metathesis, a powerful carbon-carbon bond-forming reaction. wikipedia.orgwikipedia.org Early work by Richard R. Schrock involved the investigation of tantalum alkylidene complexes, which were found to be effective in metathesis reactions. lscollege.ac.innobelprize.org For example, a tantalum complex of the type PR₃Ta(CHt-bu)(Ot-bu)₂Cl demonstrated metathesis activity with cis-2-pentene. lscollege.ac.in

The general mechanism for olefin metathesis, known as the Chauvin mechanism, involves the [2+2] cycloaddition of an alkene to a metal alkylidene to form a metallacyclobutane intermediate. lscollege.ac.in This intermediate can then undergo cycloreversion to yield a new alkene and a new metal alkylidene, thus propagating the catalytic cycle. lscollege.ac.in While tantalum alkylidene complexes were instrumental in understanding these principles, many of the early examples were not stable enough for practical applications with common olefins. dtic.mil

Research has focused on modifying the ligand sphere around the tantalum center to control the activity and stability of the catalyst. For instance, the use of bulky phenoxide or thiolate ligands in complexes of the type TaCHtBuX₃(THF) has been explored to modulate metathesis activity. dtic.mil The choice of these anionic ligands can dramatically influence both the reactivity and the mechanism of ring-opening metathesis polymerization (ROMP). dtic.mil Furthermore, tantalum hydride catalysts supported on materials like fibrous silica (B1680970) have been developed for "hydro-metathesis" of olefins. nih.gov

Tantalum(III) chloride and its derivatives are effective catalysts and precursors for the cyclotrimerization and polymerization of alkynes. wikipedia.org Low-valent tantalum species, often generated from the reduction of TaCl₅, can catalyze the [2+2+2] cycloaddition of alkynes to form substituted benzene (B151609) derivatives. researchgate.netresearchgate.net The reaction of internal acetylenes with low-valent tantalum complexes, prepared from TaCl₅ and zinc, in the presence of terminal diynes, pyridine, and THF, yields tetrasubstituted benzenes. researchgate.net

The mechanism of cyclotrimerization is thought to proceed through the formation of a tantalum-alkyne complex, which can then undergo further insertion of alkyne molecules. sci-hub.se The insertion of an alkyne into the Ta-C bond of a tantalacyclopropene intermediate is a proposed pathway. wikipedia.org The reaction of Ta(RC≡CR′)Cl₃(DME) with alkynes can lead to cyclotrimerization products. sci-hub.se

In addition to cyclotrimerization, tantalum complexes can also catalyze the polymerization of alkynes. A proposed mechanism for polymerization involves the insertion of a coordinated alkyne into a Ta-C≡CPh bond, followed by the coordination and insertion of another alkyne unit into the newly formed Ta-"alkyne-vinyl" bond. sci-hub.se This process is analogous to the Cossee-Arlman mechanism for Ziegler-Natta polymerization. sci-hub.se The nature of the ligands on the tantalum center can influence whether cyclotrimerization or polymerization is the dominant pathway. Dinuclear tantalum complexes have also been investigated as catalysts for alkyne cyclotrimerization, with studies suggesting that bimetallic mechanisms can play a role. researchgate.netresearchgate.net

The reaction of tantalum(III) chloride precursors with alkynes can lead to the formation of various metallacyclic products, including butadienediyl tantalacycles and η⁶-arene complexes. The reduction of Ta(DIPP)₂Cl₃ (where DIPP is 2,6-diisopropylphenoxide) in the presence of certain alkynes can afford Ta(RC≡CR') complexes. sci-hub.se However, the addition of further equivalents of alkyne can result in the formation of butadienediyl tantalacycles or η⁶-arene products. sci-hub.se

The formation of these products is dependent on both the steric bulk of the ligands at the tantalum center and the size of the alkyne substituents. sci-hub.se For example, the reaction of (DIPP)₃Ta(PhC≡CPh) with sterically small alkynes like 3-hexyne (B1328910) generates a Ta(butadienediyl) metallacyclic complex. sci-hub.se Similarly, the reduction of various tantalum chloride precursors in the presence of excess alkynes can also lead to these butadienediyl complexes, which is believed to occur via the initial formation of a tantalum alkyne complex. sci-hub.se

Some butadienediyl tantalacycles can undergo further insertion reactions with another equivalent of an alkyne or an organonitrile to generate η⁶-arene or η²-pyridine complexes, respectively. sci-hub.se Hydrolysis of these resulting complexes can release the corresponding substituted benzene or pyridine rings, highlighting the potential of these tantalum complexes as stoichiometric reagents for the synthesis of these aromatic systems. sci-hub.se

Tantalum chlorides, including tantalum(III) chloride and more commonly tantalum(V) chloride, function as effective Lewis acid catalysts in a variety of organic transformations, notably alkylation and acylation reactions. strongtantalum.com The Lewis acidic nature of tantalum chloride allows it to activate substrates for subsequent nucleophilic attack.

In Friedel-Crafts type reactions, tantalum chloride can be employed to catalyze the alkylation and acylation of aromatic compounds. strongtantalum.com Although less common than traditional Lewis acids like aluminum chloride, tantalum pentahalides have been noted as catalysts for the alkylation of arenes with alkyl halides. google.com The use of strong Lewis acids is a general strategy for catalyzing the reaction between alkyl halides and alkenes to form alkylates. google.com

Tantalum(V) chloride has been used as a catalyst for the acylation of alcohols. kuleuven.be This reaction is a fundamental transformation in organic synthesis for the protection of hydroxyl groups. The catalytic activity of tantalum chloride in these reactions stems from its ability to coordinate to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride), thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Tantalum-catalyzed hydroaminoalkylation has emerged as a powerful method for the formation of carbon-carbon bonds through the addition of an amine's α-C-H bond across an olefin. nih.govacs.orgnih.gov This atom-economic reaction provides a direct route to branched alkylamines. nih.govacs.org Tantalum complexes, often derived from tantalum chlorides, are effective catalysts for this transformation. For instance, the chloro amido complex [TaCl₃(NEt₂)₂]₂ has been shown to catalyze the intermolecular hydroaminoalkylation of unactivated olefins with dialkylamines, producing branched products in high yields. nih.govnih.govresearchgate.net

The reaction scope includes both mono- and 2,2-disubstituted olefins, as well as cyclic and acyclic amines. nih.govacs.org The catalytic system TaMe₃Cl₂ has also been found to be effective, allowing for the reaction to proceed at lower temperatures and with a broader substrate scope, including unactivated terminal and internal alkenes. researchgate.net

The proposed mechanism for hydroaminoalkylation involves the formation of an η²-imine complex from a tantalum bis(amide) precursor through the elimination of an amine. nih.gov The olefin then inserts into the tantalum-carbon bond of this imine intermediate. Subsequent protonolysis by the amine reagent regenerates the active catalyst and releases the alkylated amine product. nih.govacs.orgnih.govnih.gov Deuterium labeling studies support that the generation of the η²-imine complex is often the turnover-limiting step. nih.gov The electronic properties of the ligands on the tantalum center play a crucial role, with more electrophilic metal centers demonstrating enhanced reactivity. acs.org

Table 1: Chemical Compounds Mentioned

| Compound Name |

| 3-hexyne |

| Aluminum chloride |

| Benzene |

| Butadienediyl tantalacycle |

| (DIPP)₃Ta(PhC≡CPh) |

| η²-Pyridine |

| η⁶-Arene |

| Olefin |

| PR₃Ta(CHt-bu)(Ot-bu)₂Cl |

| Pyridine |

| Ta(DIPP)₂Cl₃ |

| Tantalum(III) chloride |

| Tantalum(V) chloride |

| Tantalum alkyne complex |

| Tantalum bis(amide) |

| Tantalum chloride |

| Ta(CHtBu)X₃(THF) |

| [TaCl₃(NEt₂)₂]₂ |

| TaMe₃Cl₂ |

| Ta(RC≡CR′)Cl₃(DME) |

| Tetrahydrofuran (THF) |

| Zinc |

Table 2: Hydroaminoalkylation Catalysts and Conditions

| Catalyst Precursor | Olefin Substrate | Amine Substrate | Conditions | Product Type | Yield | Reference |

| Ta(NMe₂)₅ | 1-Octene | N-methylaniline | 4 mol% catalyst, 24 h | Branched | >95% | nih.govacs.org |

| [TaCl₃(NEt₂)₂]₂ | Unactivated olefins | Dialkylamines | 150 °C | Branched | Up to 96% | nih.govnih.gov |

| TaMe₃Cl₂ | Terminal/Internal Alkenes | Alkylaryl/Dialkyl Amines | Lower Temperature | Branched | High | researchgate.net |

| [TaCl₃(NMePh)₂]₂ | Olefins | N-alkyl-arylamines | 90 °C | Branched | High | nih.govnih.gov |

Conjugate Allylation of Enones

The conjugate addition of allyl groups to electron-deficient alkenes, such as enones, is a significant carbon-carbon bond-forming reaction in organic synthesis. Organotantalum reagents, often generated in situ from tantalum chlorides, have been shown to promote this transformation. acs.orgscielo.org.mx While the direct 1,2-allylation of carbonyl groups is common, the 1,4-conjugate allylation of enones using tantalum reagents provides a valuable synthetic route to γ,δ-unsaturated ketones. acs.orgscielo.org.mx

The reaction mechanism is believed to involve the formation of an allyltantalum species via transmetalation from an allyl source, such as an organotin or Grignard reagent, to a tantalum chloride precursor. acs.orgscielo.org.mx This allyltantalum reagent then adds to the β-position of the enone. The utility of allyltantalum reagents in conjugate allylation has been recognized, although achieving high enantioselectivity in asymmetric versions of this reaction often requires the use of chiral auxiliaries. researchgate.net

Insertion Reactions into Tantalum-Carbon Bonds

Tantalum-carbon bonds in organotantalum complexes exhibit reactivity towards the insertion of various unsaturated molecules. These migratory insertion reactions are fundamental to many catalytic processes and provide pathways for the elaboration of organic substrates. Research has shown that cationic tantalum imido complexes readily undergo migratory insertion reactions with alkynes, alkenes, isocyanides, and carbodiimides. osti.gov

For instance, the tribenzyl tantalum imido compound, Bn₃Ta=NCMe₃, serves as a precursor to cationic complexes that react with these substrates. osti.gov The insertion typically occurs into one of the tantalum-benzyl (Ta-Bn) bonds. osti.gov Similarly, tantalum alkyne complexes can undergo insertion of additional unsaturated molecules like ketones or aldehydes into the metal-alkyne bond, forming tantalacycles that can be precursors to allylic alcohols. illinois.edu

Detailed studies on a cationic dibenzyl tantalum imido complex, [Bn₂Ta=NCMe₃]⁺, have elucidated the products of these insertion reactions. osti.gov The findings from these studies are summarized in the table below.

| Substrate | Tantalum Complex | Resulting Product Type | Reference |

|---|---|---|---|

| Diisopropylcarbodiimide | Bn₃Ta=NCMe₃ | (Bisamidinate)imido complex | osti.gov |

| 2,6-Dimethylphenylisocyanide | Bn₃Ta=NCMe₃ | (Bisimino-acyl)imido complex | osti.gov |

| Diphenylacetylene | [Bn₂Ta=NCMe₃]⁺ | Alkenyl imido complex | osti.gov |

| Phenylacetylene | [Bn₂Ta=NCMe₃]⁺ | Alkenyl imido complex | osti.gov |

| Norbornene | [Bn₂Ta=NCMe₃]⁺ | Modified alkyl imido complex | osti.gov |

| cis-Cyclooctene | [Bn₂Ta=NCMe₃]⁺ | Modified alkyl imido complex | osti.gov |

Functionalization of Aluminacyclopentenes

Low-valent tantalum species, specifically those derived from the reduction of tantalum(V) chloride (TaCl₅), play a catalytic role in the dimerization of alkynes and the subsequent functionalization of the resulting metallacycles. cardiff.ac.ukresearchgate.net In this process, TaCl₅ is first reduced by a metal such as magnesium to generate tantalum(III) chloride (TaCl₃) in situ. cardiff.ac.ukresearchgate.net

This catalytically active TaCl₃ species then mediates the oxidative coupling of two alkyne molecules to form a five-membered tantalacyclopentadiene intermediate. cardiff.ac.ukresearchgate.net This intermediate undergoes transmetalation with an organoaluminum reagent like ethylaluminum dichloride (EtAlCl₂) to yield an aluminacyclopentadiene. cardiff.ac.ukresearchgate.net These aluminacyclopentadienes are versatile intermediates that can be trapped by various electrophiles, leading to highly substituted dienes. For example, reaction with methanesulfonyl chloride results in the selective formation of 1,4-dichlorobuta-1,3-dienes. cardiff.ac.ukresearchgate.net

| Reactants | Key Intermediates | Final Product (after functionalization) | Reference |

|---|---|---|---|

| Dialkyl-substituted alkynes, TaCl₅, Mg, EtAlCl₂ | Tantalum(III) chloride (in situ), Tantalacyclopentadiene, Aluminacyclopentadiene | Tetraalkyl-substituted buta-1,3-diene (via hydrolysis) | cardiff.ac.ukresearchgate.net |

| Dialkyl-substituted alkynes, TaCl₅, Mg, EtAlCl₂, Methanesulfonyl chloride | Tantalum(III) chloride (in situ), Tantalacyclopentadiene, Aluminacyclopentadiene | Tetraalkyl-substituted 1,4-dichlorobuta-1,3-diene | cardiff.ac.ukresearchgate.net |

Ring Opening of Epoxides

Tantalum chlorides function as effective Lewis acid catalysts for the nucleophilic ring-opening of epoxides. Tantalum(V) chloride (TaCl₅), a common precursor to TaCl₃, has been shown to catalyze the reaction between epoxides and aromatic amines to produce β-amino alcohols. researchgate.netmasterorganicchemistry.com This transformation is significant as β-amino alcohols are important structural motifs in pharmaceuticals and chiral auxiliaries. masterorganicchemistry.com

The mechanism is consistent with other Lewis acid-catalyzed epoxide openings. libretexts.orgnih.gov The tantalum chloride coordinates to the epoxide oxygen, polarizing the C-O bonds and rendering the epoxide more susceptible to nucleophilic attack. libretexts.org The regioselectivity of the attack depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the nucleophile typically attacks at the less sterically hindered carbon in an Sₙ2-like fashion. nih.gov If a tertiary carbon is present, attack may preferentially occur at this more substituted center due to the stabilization of partial positive charge in the transition state. nih.gov The reaction generally proceeds with high regioselectivity to afford trans-β-amino alcohols. masterorganicchemistry.com

| Epoxide Substrate | Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Cyclohexene (B86901) oxide | Aniline | TaCl₅ | trans-2-(Phenylamino)cyclohexan-1-ol | researchgate.netmasterorganicchemistry.com |

| Styrene oxide | Aniline | TaCl₅ | 2-Phenyl-2-(phenylamino)ethanol | researchgate.netmasterorganicchemistry.com |

| Propylene oxide | Aniline | TaCl₅ | 1-(Phenylamino)propan-2-ol | researchgate.netmasterorganicchemistry.com |

C-H Activation Processes

Tantalum complexes, including low-valent species, are capable of activating strong carbon-hydrogen (C-H) bonds, a reaction of great interest for the functionalization of unreactive hydrocarbons. The mechanisms for this activation can vary, with oxidative addition and σ-bond metathesis being prominent pathways. masterorganicchemistry.com

Gas-phase studies have shown that Ta⁺ ions can efficiently dehydrogenate methane (B114726). masterorganicchemistry.com The mechanism involves an initial oxidative insertion of the tantalum into a C-H bond. masterorganicchemistry.com Subsequent steps can involve ring-opening σ-bond metathesis for more complex intermediates. masterorganicchemistry.com In condensed phases, transient tantalum(III) species have been observed to perform intramolecular C-H activation on ligand substituents. masterorganicchemistry.com

Furthermore, well-defined tantalum complexes supported on materials like silica can activate methane. libretexts.org Tantalum hydrides supported on silica can react with methane to form tantalum methyl species, demonstrating C-H bond cleavage at relatively low temperatures. libretexts.org In organometallic chemistry, intramolecular C-H activation via σ-bond metathesis has been documented for tantalum-neopentyl complexes bearing calixarene (B151959) ligands, leading to cyclometalation. This reactivity highlights the ability of the tantalum center to facilitate C-H bond cleavage even in complex ligand environments.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

Tantalum trichloride-based systems have been investigated as catalysts for the polymerization and oligomerization of olefins, particularly ethylene (B1197577). These catalysts, often activated by co-catalysts like methylaluminoxane (B55162) (MAO), can produce polyethylene (B3416737) and linear α-olefins.

Detailed research has explored various tantalum trichloride (B1173362) complexes. For instance, aminopyridinato tantalum(V) trichloride complexes, when activated with MAO, show moderate to high catalytic activities in ethylene polymerization, yielding linear polyethylene with high molar mass. mdpi.com Similarly, seven-coordinated tantalum trichloride complexes have been noted for their catalytic potential in this area. mdpi.com

The oligomerization of ethylene, especially its selective trimerization to 1-hexene, is another significant application. Tantalum-based catalyst systems have been developed specifically for this transformation. researchgate.net Computational and experimental studies on systems like [TaCl₃(CH₃)₂] have provided mechanistic insights into the competition between metallacycle growth (leading to polymers) and β-hydride elimination (leading to oligomers). csic.esresearchgate.netbepls.com These studies indicate that the formation of a seven-membered tantalacycle is a key intermediate, and its stability relative to further ethylene insertion dictates the selectivity towards 1-hexene. researchgate.net

Table 1: Examples of Tantalum Trichloride-Based Olefin Polymerization/Oligomerization Catalysts

| Catalyst System/Precursor | Co-catalyst/Activator | Application | Observation | Reference(s) |

|---|---|---|---|---|

| Bis(2-benzylaminopyridinato)trichlorotantalum(V) | Methylaluminoxane (MAO) | Ethylene Polymerization | Moderately high catalytic activity; produces linear polyethylene. | mdpi.com |

| Trichlorobis[2,6-di(phenylamino)pyridinato-N,N']tantalum(V) | Methylaluminoxane (MAO) | Ethylene Polymerization | Moderately high catalytic activity. | mdpi.com |

| [TaCl₃(CH₃)₂] System | - | Ethylene Oligomerization | Mechanistic studies show it favors metallacycle pathway for oligomerization. | csic.esresearchgate.net |

| Tantalum Borollide Trichloride Complex | - | Ethylene Polymerization | Shows low polymerization activity. | dntb.gov.ua |

| Trialkyl Tantalum Complexes | - | Ethylene Polymerization | Exhibit moderate activities. | researchgate.net |

Low-valent tantalum species, often generated in situ from higher-valent tantalum chlorides and a reducing agent (e.g., zinc), are effective catalysts for the cyclotrimerization of acetylenes to form substituted benzene (B151609) derivatives. researchgate.netbeilstein-journals.org Tantalum(III) chloride complexes are implicated as the active catalytic species in these transformations.

Structurally characterized tantalum(III) complexes, such as [TaCl₃(η²-EtC≡CEt)(DME)], have been shown to catalyze the cyclotrimerization of terminal alkynes at room temperature, yielding 1,2,4-trisubstituted benzenes without the formation of linear oligomers. researchgate.net The reaction mechanism, solvent, and substituents on the alkyne all play crucial roles in determining the reaction's efficiency and regioselectivity. beilstein-journals.org

Dinuclear tantalum(III) chloride complexes with thioether ligands, for example, [{(TaCl₃)(L)}₂(μ-Cl)₂(μ-L)], have also been studied. e3s-conferences.org While they are reported to have lower catalytic activity compared to their niobium analogues, they still facilitate the cyclotrimerization of alkynes like phenylacetylene. The stability of the precursor complex and the strength of the tantalum-ligand bond are critical factors controlling the concentration of the active catalytic species. e3s-conferences.org

One of the most well-documented applications of low-valent tantalum is in the stereoselective synthesis of complex organic molecules. Tantalum-alkyne complexes, generated in situ from the reduction of tantalum pentachloride (TaCl₅) with zinc, readily react with various electrophiles. researchgate.netrsc.orgcyberleninka.ru These low-valent species are believed to be tantalum(III) intermediates.

These tantalum-alkyne complexes add to aldehydes and other carbonyl compounds in a highly stereoselective manner to produce (E)-allylic alcohols. researchgate.netrsc.org The reaction proceeds through a postulated oxatantalacyclopentene intermediate. researchgate.net The regioselectivity of the addition when using unsymmetrical acetylenes is influenced by both steric and electronic factors of the alkyne substituents. rsc.org

Furthermore, these versatile tantalum-alkyne complexes can react with isocyanates, such as phenylisocyanate, to stereoselectively afford (E)-α,β-unsaturated amides. researchgate.netcyberleninka.ru Interestingly, the regioselectivity observed in reactions with acetylenic amides is opposite to that seen with acetylenic esters, a phenomenon attributed to the strong coordination of the amide group to the tantalum center. rsc.org

Table 2: Stereoselective Syntheses using Low-Valent Tantalum Catalysts

| Reactants | Product Type | Stereoselectivity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alkyne + Aldehyde/Ketone | Allylic Alcohol | High (E)-selectivity | Reaction proceeds via a tantalum-alkyne complex; regioselectivity depends on alkyne substituents. | researchgate.netrsc.org |

| Alkyne + Isocyanate | α,β-Unsaturated Amide | High (E)-selectivity | Provides a direct route to unsaturated amides. | researchgate.netcyberleninka.ru |

| Acetylenic Ester + Carbonyl | α,β-Unsaturated Ester | High (Z)-selectivity | Reaction occurs regioselectively at the α-position of the ester. | rsc.org |

| Acetylenic Amide + Aldehyde | α,β-Unsaturated Amide | - | Reaction occurs predominantly at the β-position of the amide, opposite to esters. | rsc.org |

While higher valent tantalum chlorides are known to catalyze epoxide ring-opening, specific tantalum(III) species and their derivatives have been explored for the reverse reaction: the epoxidation of olefins. researchgate.net Tantalum-containing molecular sieves, for which TaCl₃ can be a precursor, have shown promise as catalysts for these reactions.

Hierarchical zeolite FAU materials modified with tantalum have been successfully used as catalysts in the epoxidation of cyclohexene (B86901) with hydrogen peroxide as the oxidant. In these heterogeneous systems, the tantalum ions incorporated into the zeolite framework act as the catalytic active sites. The tantalum-modified catalyst was found to be highly selective towards the formation of cis-1,2-cyclohexanediol, a product of epoxide rearrangement, indicating the formation of 1,2-epoxycyclohexane as an intermediate. Additionally, tantalum-salen complexes have been utilized for the asymmetric epoxidation of allylic alcohols.

Tantalum trichloride can serve as a precursor for the synthesis of tantalum-based materials used in the photocatalytic degradation of organic dyes. While TaCl₃ itself is not typically used directly, the resulting tantalum oxides and doped materials are effective photocatalysts for environmental remediation.

For instance, tantalum oxide (Ta₂O₅) nanoparticles, which can be prepared via the hydrolysis of tantalum precursors, exhibit photocatalytic activity for the degradation of dyes like Rhodamine B (RhB) under UV irradiation. The efficiency of this degradation is dependent on factors such as catalyst loading, dye concentration, and pH. The photocatalytic activity stems from the generation of electron-hole pairs in the semiconductor material upon light absorption, which leads to the formation of reactive oxygen species that decompose the dye molecules.

Furthermore, the catalytic performance can be enhanced by incorporating tantalum into other material structures. Tantalum-doped cadmium sulfide (B99878) (Ta-doped CdS) nanoparticles and tantalum-modified mesoporous silica (B1680970) (Ta-MCM-41) have shown improved photocatalytic efficiency in the degradation of dyes like methylene (B1212753) blue and methyl orange compared to their undoped counterparts. mdpi.comresearchgate.net

The classic Friedel-Crafts reaction is typically catalyzed by strong Lewis acids. Tantalum(V) chloride (TaCl₅) is a potent Lewis acid that behaves as a Friedel-Crafts catalyst, similar to aluminum chloride (AlCl₃). It is effective in promoting both Friedel-Crafts alkylations and acylations.

Precursors for Thin Film Deposition Technologies

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Tantalum-Containing Films

Tantalum pentachloride is a well-established precursor for both chemical vapor deposition (CVD) and atomic layer deposition (ALD), two key technologies for creating thin, uniform films. google.comharvard.edu As a metal halide, TaCl₅ offers excellent thermal stability, which is advantageous for deposition processes. yonsei.ac.kr It is a solid white powder at room temperature that can be vaporized by heating to temperatures between 145°C and 205°C to generate sufficient vapor pressure for delivery into a reaction chamber. google.comwikipedia.org

In CVD and ALD processes, the gaseous TaCl₅ is introduced into a reactor where it reacts with other gases on a heated substrate to form a solid film. google.com While effective, the use of halide precursors like TaCl₅ can introduce corrosive byproducts, such as hydrogen chloride (HCl), and may lead to halogen impurities within the deposited films, which can be a concern for certain applications. yonsei.ac.krtosoh.co.jpaip.org Nevertheless, it remains a vital starting material in tantalum chemistry and thin film synthesis. wikipedia.orgcymitquimica.com

| Precursor | Formula | Type | Common Deposition Methods | Key Characteristics |

| Tantalum Pentachloride | TaCl₅ | Inorganic Halide | CVD, PECVD, ALD | High thermal stability; potential for corrosive byproducts and halogen contamination. google.comyonsei.ac.kr |

| Tert-butylimido tris(diethylamido)tantalum | TBTDET | Organometallic | CVD, ALD | Halogen-free; enables controlled nitrogen incorporation. ereztech.com |

| Tantalum Pentaethoxide | Ta(OC₂H₅)₅ | Organometallic | CVD, ALD | Halogen-free; can lead to carbon impurities in films. harvard.eduyonsei.ac.kr |

Formation of Tantalum Nitride (TaN) Films

Tantalum nitride (TaN) films are critical components in microelectronics, particularly as diffusion barriers. tosoh.co.jp Tantalum pentachloride is frequently used as the tantalum source for depositing these films via both thermal CVD and plasma-enhanced chemical vapor deposition (PECVD). google.comgoogle.com

In a typical process, TaCl₅ vapor is combined with a nitrogen-containing process gas, such as ammonia (B1221849) (NH₃) or a nitrogen/hydrogen plasma, within the deposition chamber. aip.orggoogle.com The chemical reaction on the heated substrate, typically held at a temperature between 300°C and 500°C, results in the formation of a conformal TaNₓ film. google.comgoogle.com The stoichiometry of the tantalum nitride film (represented as TaNₓ) can be controlled by adjusting the ratio of the reactant gases. google.com The use of PECVD can help in achieving films with minimal chlorine contamination. aip.org These CVD-based methods are superior to physical vapor deposition (PVD) for creating highly conformal films required for high-aspect-ratio features in modern integrated circuits. google.com

| Deposition Parameter | Process Details | Reference |

| Precursor | Tantalum Pentachloride (TaCl₅) | google.comgoogle.com |

| Co-reactant | Nitrogen-containing gas (e.g., NH₃, N₂/H₂ plasma) | aip.orggoogle.com |

| Method | Thermal CVD, Plasma-Enhanced CVD (PECVD) | google.com |

| Substrate Temperature | ~300°C - 500°C | google.com |

| Resulting Film | Conformal Tantalum Nitride (TaNₓ) | google.com |

Deposition of Tantalum Oxide (Ta₂O₅) Films

Tantalum pentoxide (Ta₂O₅) is a high-k dielectric material, meaning it has a high dielectric constant (22–60), which makes it valuable for applications such as insulators in capacitors and memory devices. yonsei.ac.kr ALD using tantalum pentachloride and water (H₂O) as the oxygen source is a common method for producing high-quality Ta₂O₅ films. harvard.eduyonsei.ac.krresearchgate.net

The ALD process involves sequential, self-limiting surface reactions. A pulse of TaCl₅ vapor is introduced, which reacts with the substrate surface. After purging the excess TaCl₅, a pulse of water vapor is introduced to react with the surface-bound species, forming tantalum oxide and regenerating the surface for the next cycle. harvard.edu This cycle is repeated to build the film layer by layer. The optimal deposition temperature is often around 250-300°C. researchgate.net While this method produces pure, amorphous Ta₂O₅ films with excellent dielectric properties, challenges can include chlorine contamination at lower temperatures and film etching at higher temperatures. harvard.eduresearchgate.net

| Property | Value / Description | Reference |

| Dielectric Constant (k) | 22–60 | yonsei.ac.kr |

| ALD Precursors | TaCl₅ and H₂O | harvard.eduresearchgate.net |

| Optimal Deposition Temperature | 250°C - 300°C | researchgate.net |

| Growth Rate (ALD) | 0.77 Å to 1 Å per cycle | researchgate.net |

| As-deposited Structure | Amorphous | harvard.eduresearchgate.net |

| Crystallization Temperature | ~740°C (to orthorhombic β-Ta₂O₅) | researchgate.net |

Synthesis of Other Tantalum Compounds and Materials

Beyond thin films for electronics, tantalum pentachloride is a versatile starting material for a range of other tantalum compounds.

Tantalum Oxychloride (TaOCl₃): Tantalum pentachloride is highly susceptible to hydrolysis. It readily reacts with moisture, even atmospheric humidity, to form tantalum(V) oxytrichloride (TaOCl₃). wikipedia.orgcymitquimica.com This reaction underscores the necessity of handling TaCl₅ under anhydrous, air-free conditions. wikipedia.org A controlled reaction with triphenylphosphine (B44618) oxide can also produce oxychlorides. wikipedia.org

Tantalum Carbide (TaC) Nanoparticles: TaCl₅ serves as a tantalum source for the synthesis of tantalum carbide nanoparticles. researchgate.net One method involves a carbothermal reduction where TaCl₅ is mixed with a carbon source, such as a phenolic resin. researchgate.net The mixture is then heated to high temperatures (e.g., 1200°C) under an inert atmosphere to produce TaC nanoparticles with a cubic crystalline structure. researchgate.net

Diffusion Barriers in Semiconductor Devices

In the fabrication of semiconductor devices, particularly those using copper interconnects, a diffusion barrier layer is essential. mks.com This layer prevents the diffusion of copper into surrounding materials like silicon and dielectrics, which would otherwise degrade device performance and reliability. mks.comgoogle.com

Tantalum nitride (TaN) is an effective and widely used diffusion barrier due to its chemical inertness with copper, high thermal stability, and high conductivity. google.commks.com The TaN films deposited using tantalum pentachloride via CVD processes possess a disordered or amorphous grain structure. google.com This lack of well-defined grain boundaries is crucial as it minimizes the pathways for copper diffusion, making TaN an excellent choice for advanced semiconductor metallization schemes. google.com

Development of Novel Materials Architectures

The use of tantalum chloride precursors, particularly TaCl₅, in ALD and CVD enables the precise engineering of novel material architectures at the nanoscale. The layer-by-layer control afforded by ALD allows for the creation of complex structures such as nanolaminates and doped films. For instance, by alternating ALD cycles of Ta₂O₅ and zirconium oxide (ZrO₂), it is possible to create Ta₂O₅-ZrO₂ nanolaminates or mixed-phase films with tailored dielectric properties that differ from the single-oxide components. aip.org This precise control over composition and thickness is critical for developing next-generation electronic components, including advanced capacitors and memory cells. aip.org Furthermore, the ability to synthesize nanoparticles like TaC from a TaCl₅ source opens avenues for creating new composite materials and catalysts. researchgate.net

Synthesis of New Edge-Bridged Octahedral M₆ Cluster Compounds

Tantalum (V) chloride is a key starting material for the creation of novel edge-bridged octahedral M₆ cluster compounds. chemicalbook.comcymitquimica.comguidechem.com These compounds are characterized by a core structure of six metal atoms (M₆) in an octahedral arrangement, with ligands bridging the edges of the octahedron. d-nb.inforesearchgate.net Such cluster compounds are of significant interest due to their unique electronic and structural properties. capes.gov.br

The synthesis often involves the reduction of TaCl₅ in the presence of other elements to form complex structures. capes.gov.br For instance, compounds like CsErTa₆Cl₁₈ are synthesized using TaCl₅ as the tantalum source. guidechem.comcapes.gov.br These syntheses are typically carried out at high temperatures in sealed silica tubes. capes.gov.brresearchgate.net The resulting cluster units, such as [Ta₆Cl₁₈]ⁿ⁻, are building blocks for a wide array of crystal structures. berkeley.edu

The electronic properties of these M₆ clusters are highly dependent on the number of valence electrons in the metal-metal bonding orbitals. capes.gov.br Density functional theory (DFT) calculations have shown that valence electron counts can range from 14 to 16 for the same octahedral M₆X₁₂Xₐ₆ arrangement, which is possible due to a nonbonding molecular orbital located within a significant energy gap. capes.gov.br The substitution of halide ligands with others, such as alkoxides, can further modify the electronic structure and the resulting properties of the cluster. d-nb.info

Table 1: Examples of Tantalum-Based M₆ Cluster Compounds

| Compound Name | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Cesium Erbium Tantalum Chloride | CsErTa₆Cl₁₈ | Trigonal | P3̄1c | capes.gov.br |

Tantalum Carbide-Graphite Composites

Tantalum carbide (TaC) is an ultra-high temperature ceramic (UHTC) known for its extremely high melting point, hardness, and chemical stability. jkcs.or.krstrongtantalum.com Tantalum (V) chloride is a common precursor for depositing TaC coatings on graphite (B72142) substrates to create robust composites. jkcs.or.kriaea.org These composites are utilized in high-temperature environments such as aerospace components, rocket nozzles, and industrial furnaces. osti.govmomentivetech.com

The primary method for creating these composites is Chemical Vapor Deposition (CVD). jkcs.or.krresearchgate.net In a typical CVD process, gaseous TaCl₅ is introduced into a reactor with a hydrocarbon gas (like methane (B114726) or propylene) and hydrogen over a heated graphite substrate. jkcs.or.krresearchgate.net At high temperatures (typically 1050–1573 K), the TaCl₅ and hydrocarbon decompose, and the resulting tantalum and carbon atoms react on the substrate surface to form a dense, adherent TaC coating. jkcs.or.krmdpi.com

The reaction chemistry can be summarized as: TaCl₅(g) + CH₄(g) + H₂(g) → TaC(s) + 5HCl(g)

The properties of the resulting TaC coating, such as phase composition (e.g., TaC, Ta₂C), grain size, and thickness, can be tailored by controlling the deposition parameters like temperature, pressure, and the ratio of reactants. jkcs.or.krmdpi.com For example, near-stoichiometric TaC can be achieved by optimizing these parameters. jkcs.or.kr These coatings protect the graphite substrate from erosion and oxidation at extreme temperatures. osti.govmomentivetech.com

Table 2: CVD Parameters for TaC Coating on Graphite

| Precursors | Substrate | Deposition Temperature (°C) | Pressure (mbar) | Resulting Coating | Reference |

|---|---|---|---|---|---|

| TaCl₅, CH₄, H₂ | Graphite | 1050–1150 | 50–100 | TaC, SiC | researchgate.netresearchgate.net |

| TaCl₅, C₃H₆, Ar, H₂ | Graphite | Optimized for near-stoichiometric TaC | Low Pressure | TaC₁₋ₓ, α-Ta₂C | jkcs.or.kr |

Dielectric Coatings Utilizing Tantalum Compounds

Tantalum compounds, particularly tantalum pentoxide (Ta₂O₅), are widely used as dielectric materials in electronic components due to their high dielectric constant, high refractive index, and low optical absorption. wikipedia.orgstrongtantalum.com Tantalum (V) chloride is a key precursor in the synthesis of Ta₂O₅ thin films for these applications. wikipedia.org These coatings are integral to the manufacturing of capacitors, especially tantalum capacitors used in mobile phones, laptops, and automotive electronics, as well as for optical anti-reflective coatings. wikipedia.orgstrongtantalum.comamericanelements.com

Ta₂O₅ films can be produced from TaCl₅ through methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or hydrolysis. wikipedia.org The hydrolysis reaction involves reacting TaCl₅ with water, which results in the formation of solid tantalum pentoxide and hydrochloric acid as a byproduct. wikipedia.org

2 TaCl₅ + 5 H₂O → Ta₂O₅ + 10 HCl

The resulting Ta₂O₅ is an insulator with a wide band gap, typically reported between 3.8 and 5.3 eV, depending on the manufacturing method and the material's crystallinity. wikipedia.org Its dielectric constant is generally around 25, but values exceeding 50 have been reported, classifying it as a high-k dielectric material. wikipedia.org The ability to form extremely thin, uniform, and insulating films of Ta₂O₅ from TaCl₅ is critical for the miniaturization and high performance of modern electronic devices. vishay.com

Table 3: Properties of Tantalum Pentoxide for Dielectric Applications

| Property | Value | Significance | Reference |

|---|---|---|---|

| Dielectric Constant (k) | ~25 (can exceed 50) | High charge storage capacity in capacitors | wikipedia.org |

| Band Gap | 3.8–5.3 eV | Excellent insulating properties | wikipedia.org |

| Refractive Index (n) | ~2.20 | Useful for anti-reflective optical coatings | wikipedia.orgfhr.biz |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tantalum Trichloride | TaCl₃ |

| Tantalum (V) Chloride / Tantalum Pentachloride | TaCl₅ |

| Tantalum Carbide | TaC |

| Tantalum Subcarbide | Ta₂C |

| Tantalum Pentoxide | Ta₂O₅ |

| Cesium Erbium Tantalum Chloride | CsErTa₆Cl₁₈ |

| Cesium Uranium Tantalum Oxychloride | Cs₂UTa₆Cl₁₅O₃ |

| Methane | CH₄ |

| Propylene | C₃H₆ |

| Hydrogen | H₂ |

| Argon | Ar |

| Hydrochloric Acid | HCl |

| Water | H₂O |

| Tantalum (V) Oxychloride | TaOCl₃ |

| Tantalum Bromide | TaBr₅ |

| Carbon Tetrachloride | CCl₄ |

| Cadmium | Cd |

| Silicon Carbide | SiC |

| Titanium Oxide | TiO₂ |

| Zirconium Oxide | ZrO₂ |

| Silicon Nitride | Si₃N₄ |

| Magnesium Fluoride | MgF₂ |

| Silicon Oxide | SiO₂ |

| Aluminum Oxide | Al₂O₃ |

| Lithium Tantalate | LiTaO₃ |

| Lanthanum Tantalate | LaTaO₄ |

| Tantalum (III) Nitride | TaN |

Advanced Characterization Techniques for Tantalum Iii Chloride Systems

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the bonding environments and vibrational modes within tantalum(III) chloride compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of tantalum(III) chloride complexes in solution. While data on simple TaCl₃ is limited due to its polymeric nature and low solubility, its adducts with various ligands have been studied using several NMR active nuclei.

¹H and ¹³C NMR: Proton and carbon-13 NMR are routinely used to characterize the organic ligands coordinated to the tantalum(III) center. For instance, in phosphine (B1218219) adducts of tantalum chlorides, the chemical shifts and coupling constants of the protons and carbons in the ligand provide information about the coordination environment. nih.gov In chalcogenoether complexes of tantalum(V) halides, ¹H and ¹³C NMR are used to confirm the integrity of the ligand upon coordination. acs.orgresearchgate.net

³¹P NMR: For tantalum(III) chloride complexes featuring phosphine ligands, ³¹P NMR spectroscopy is particularly informative. The coordination of a phosphine ligand to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand, known as the coordination shift. This shift provides insights into the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. bohrium.com For example, in diamagnetic, square planar nickel(II), palladium(II), and platinum(II) complexes with unsymmetrical ditertiary phosphines, large downfield coordination chemical shifts are observed in the ³¹P{¹H} NMR spectra. sci-hub.se While specific data for Ta(III) chloride-phosphine adducts is scarce, similar principles apply, and the technique is crucial for characterizing such complexes. researchgate.netacs.org

⁷⁷Se and ¹²⁵Te NMR: In the context of chalcogenoether (thio-, seleno-, and telluro-ether) complexes, ⁷⁷Se and ¹²⁵Te NMR spectroscopy can be employed to directly probe the coordination of the chalcogen atom to the tantalum center. Studies on pentavalent tantalum halide complexes with seleno- and telluro-ether ligands have demonstrated the utility of these techniques in confirming the formation of Ta-Se and Ta-Te bonds. acs.orgresearchgate.netsamaterials.com

⁹³Nb NMR: Due to the chemical similarities between niobium and tantalum, ⁹³Nb NMR data for niobium halide clusters can provide valuable comparative insights for analogous tantalum systems. Solid-state ⁹³Nb NMR studies on hexanuclear niobium halide clusters have revealed large positive chemical shifts, which are indicative of the specific electronic environment within these cluster cores. sci-hub.se

The following table summarizes representative NMR data for tantalum and related metal halide complexes.

| Nucleus | Compound/System | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference |